molecular formula C20H21N3O4S B12161905 N-(2,5-dimethoxyphenyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide

N-(2,5-dimethoxyphenyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide

Cat. No.: B12161905
M. Wt: 399.5 g/mol
InChI Key: LKBNBVIHABSTMA-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a pyrimidine moiety, and a dimethoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, the introduction of the dimethoxyphenyl group, and the attachment of the pyrimidine moiety. Common synthetic methods include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Pyrimidine Moiety: This can be done using nucleophilic substitution reactions, where the pyrimidine ring is introduced through the reaction with suitable nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2,5-dimethoxyphenyl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-carboxamide

InChI

InChI=1S/C20H21N3O4S/c1-12-9-13(2)22-20(21-12)28-11-15-6-8-18(27-15)19(24)23-16-10-14(25-3)5-7-17(16)26-4/h5-10H,11H2,1-4H3,(H,23,24)

InChI Key

LKBNBVIHABSTMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)OC)OC)C

Origin of Product

United States

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